molecular formula C14H17NO4S B3829057 2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE

2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE

Cat. No.: B3829057
M. Wt: 295.36 g/mol
InChI Key: MBZTWBQNZJQOST-UHFFFAOYSA-N
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Description

2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE is a chemical compound with the molecular formula C14H17NO4S and a molecular weight of 295.36 g/mol This compound is known for its unique structure, which includes a mesitylsulfonyl group and a propargyl group attached to an amino acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE typically involves the reaction of mesitylsulfonyl chloride with propargylamine in the presence of a base, followed by esterification with acetic acid. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of mesityl derivatives.

    Substitution: Formation of various substituted amino acetates.

Scientific Research Applications

2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The propargyl group can undergo click chemistry reactions, forming stable triazole linkages with azides. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-PROPYNYL ((TOSYL)AMINO)ACETATE: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    2-PROPYNYL ((BENZENESULFONYL)AMINO)ACETATE: Contains a benzenesulfonyl group instead of a mesitylsulfonyl group.

    2-PROPYNYL ((METHANESULFONYL)AMINO)ACETATE: Features a methanesulfonyl group instead of a mesitylsulfonyl group.

Uniqueness

2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE is unique due to the presence of the mesitylsulfonyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and research studies where these properties are advantageous.

Properties

IUPAC Name

prop-2-ynyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-5-6-19-13(16)9-15-20(17,18)14-11(3)7-10(2)8-12(14)4/h1,7-8,15H,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZTWBQNZJQOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)OCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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